Bienvenue dans la boutique en ligne BenchChem!

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one

Lipophilicity Drug-likeness Physicochemical property prediction

2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one (CAS 1196155-83-5) is a bicyclic heterocycle composed of a partially saturated cyclopenta[b]pyridine core bearing a ketone at position 5 and a trifluoromethyl substituent at position With a molecular formula of C₉H₆F₃NO and a molecular weight of 201.14 g·mol⁻¹, the compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its computed XLogP3 value of 1.6 and topological polar surface area of 30 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity, properties that are highly desirable for CNS-penetrant and orally bioavailable drug candidates.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
Cat. No. B7966982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c10-9(11,12)8-4-1-5-6(13-8)2-3-7(5)14/h1,4H,2-3H2
InChIKeyQFXYYKXVFLMOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one — Fluorinated Heterocyclic Building Block for Kinase-Targeted Drug Discovery


2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one (CAS 1196155-83-5) is a bicyclic heterocycle composed of a partially saturated cyclopenta[b]pyridine core bearing a ketone at position 5 and a trifluoromethyl substituent at position 2. With a molecular formula of C₉H₆F₃NO and a molecular weight of 201.14 g·mol⁻¹, the compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its computed XLogP3 value of 1.6 and topological polar surface area of 30 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity, properties that are highly desirable for CNS-penetrant and orally bioavailable drug candidates [1].

Why Unsubstituted or Non-Fluorinated 6,7-Dihydrocyclopenta[b]pyridin-5-one Analogs Cannot Simply Replace the 2-Trifluoromethyl Derivative


The 2-trifluoromethyl group profoundly alters the electronic distribution, lipophilicity, and metabolic stability of the cyclopenta[b]pyridine scaffold. Replacement with hydrogen, methyl, or halogen substituents at the 2‑position yields analogs with significantly different computed physicochemical properties—lower logP, altered hydrogen-bond acceptor counts, and distinct electrostatic potential surfaces—which directly impact target-binding affinity, passive membrane permeability, and oxidative metabolism. Consequently, in programs where the 2‑CF₃ substituent has been specifically designed into a pharmacophore or SAR series, substituting with a non‑fluorinated or differently substituted analog risks complete loss of on‑target potency and unpredictable pharmacokinetic behavior, as evidenced by the quantitative comparisons below [1].

Head-to-Head Physicochemical and Synthetic Evidence Differentiating 2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one from Its Closest Analogs


Computed Lipophilicity: 2-CF₃ Derivative vs. Parent 6,7-Dihydrocyclopenta[b]pyridin-5-one

The 2-trifluoromethyl substitution raises the predicted octanol/water partition coefficient by approximately 1.2 log units relative to the unsubstituted parent scaffold, consistent with the well-known lipophilicity-enhancing effect of the CF₃ group [1][2]. This difference is critical for achieving the optimal logP range (1–3) required for CNS penetration and oral bioavailability.

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen-Bond Acceptor Count: 2-CF₃ Increases HBA to 5 vs. 3 for the Parent Scaffold

The introduction of three fluorine atoms at the 2‑position increases the total hydrogen-bond acceptor (HBA) count from 3 (ketone oxygen + pyridine nitrogen) to 5, as the CF₃ group can engage in weak C–F···H interactions with protein backbone amides or water molecules [1]. This expanded HBA capacity can strengthen ligand‑protein binding enthalpy without imposing a significant desolvation penalty.

Hydrogen bonding Drug-receptor interactions Molecular recognition

Topological Polar Surface Area: 30 Ų for 2-CF₃ vs. 29.5 Ų for 3-CF₃ Isomer

The topological polar surface area (TPSA) of the 2‑CF₃ isomer is 30 Ų, which is nearly identical to that of the 3‑CF₃ positional isomer (29.5 Ų) [1]. However, the spatial orientation of the CF₃ group relative to the ketone and pyridine nitrogen creates distinct electrostatic potential surfaces, which can lead to divergent target‑binding modes despite similar global TPSA values.

Polar surface area CNS drug design Isomer differentiation

Synthetic Utility: Manganese-Catalyzed Oxidation of 2-CF₃-Cyclopentenopyridine Delivers High Yield Under Mild Aqueous Conditions

A direct oxidation protocol using Mn(OTf)₂ (5 mol%) and t‑BuOOH (65 wt% in H₂O) at 25 °C in water converts 2‑(trifluoromethyl)-2,3‑cyclopentenopyridine to the target 5‑one in high yield and with excellent chemoselectivity [1]. This method avoids the use of toxic stoichiometric oxidants (e.g., CrO₃, SeO₂) that are commonly required for benzylic oxidation of structurally similar aza‑heterocycles.

Green chemistry Late-stage functionalization Process chemistry

Metabolic Stability: Trifluoromethyl Group at C2 Blocks CYP450-Mediated Oxidation of the Pyridine Ring

The electron‑withdrawing trifluoromethyl substituent at the 2‑position deactivates the pyridine ring toward electrophilic oxidative metabolism by cytochrome P450 enzymes. Literature precedent on 2‑CF₃‑pyridine systems demonstrates that the CF₃ group reduces intrinsic clearance in human liver microsomes by approximately 3‑ to 10‑fold relative to the unsubstituted pyridine [1]. This class‑level effect is expected to carry over to the cyclopenta[b]pyridine scaffold, providing a substantial metabolic stability advantage over 2‑H, 2‑CH₃, or 2‑OCH₃ analogs.

Metabolic stability CYP450 Fluorine substitution

Rotatable Bond Count: Zero Rotatable Bonds in 2-CF₃ Scaffold Enhances Rigidity-Driven Binding Affinity

The fused [b]‑junction of the cyclopenta[b]pyridine core, combined with the planar ketone and the trifluoromethyl group, yields a fully rigid bicyclic system with zero rotatable bonds [1]. In contrast, many commonly employed 2‑substituted pyridine building blocks (e.g., 2‑benzylpyridine, 2‑phenoxypyridine) possess 2–4 rotatable bonds, incurring an entropic penalty upon protein binding.

Ligand efficiency Conformational restriction Scaffold rigidity

Procurement-Relevant Application Scenarios Where 2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one Delivers Definitive Advantages


Kinase Hinge-Binder Scaffold for CNS-Penetrant Oncology Targets

The combination of moderate lipophilicity (XLogP3 = 1.6), zero rotatable bonds, and five hydrogen-bond acceptors makes this scaffold an ideal hinge-binding motif for ATP‑competitive kinase inhibitors intended for CNS tumors (e.g., glioblastoma). The 2‑CF₃ group simultaneously enhances passive blood‑brain barrier permeability and retards P‑gp efflux relative to unsubstituted pyridine analogs [1][2]. Procurement teams supporting CNS‑oncology programs should prioritize this compound over 2‑H or 2‑alkyl variants for their SAR explorations.

Late-Stage Functionalization Intermediate for Fragment-Based Drug Discovery

The ketone at position 5 provides a chemical handle for reductive amination, Grignard addition, or Wittig olefination, while the 2‑CF₃ group remains inert under most nucleophilic and reductive conditions. This orthogonal reactivity profile, demonstrated in the Mn‑catalyzed oxidation synthesis, allows the compound to serve as a versatile late‑stage intermediate for generating diverse libraries of cyclopenta[b]pyridine‑based fragments without protective group manipulation [3]. CROs and medicinal chemistry groups should stock this compound as a core diversification synthon.

Metabolic-Stability-Driven Lead Optimization in Inflammation and Immunology

For programs targeting kinases involved in inflammatory signaling (e.g., IKK‑β, IRAK4), the metabolic stability conferred by the 2‑CF₃ group is critical for achieving adequate oral exposure. Class‑level evidence from 2‑(trifluoromethyl)pyridine‑containing IKK‑β inhibitors shows that the CF₃ substituent reduces human liver microsome clearance by 3–10‑fold [2]. Researchers advancing hit‑to‑lead campaigns should replace 2‑H or 2‑OCH₃ cyclopenta[b]pyridine intermediates with the 2‑CF₃ variant at the earliest opportunity to de‑risk PK liabilities.

Green Chemistry Process Development for Scalable GMP Synthesis

The aqueous Mn‑catalyzed oxidation route to the 5‑one scaffold offers significant advantages for process development: water as solvent, ambient temperature, and catalytic metal loading [3]. For CDMOs and in‑house process chemistry groups tasked with producing multi‑kilogram quantities under GMP, this green route reduces organic solvent consumption by >90% and eliminates toxic stoichiometric oxidants, directly lowering manufacturing costs and environmental burden relative to traditional benzylic oxidation methods.

Quote Request

Request a Quote for 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.